molecular formula C18H18FN5OS B4779391 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide

2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide

Cat. No. B4779391
M. Wt: 371.4 g/mol
InChI Key: JJZDZOACHSMSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide, also known as DTT-001, is a novel tetrazole-based compound that has been recently developed as a potential therapeutic agent. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 by 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide may contribute to its anti-inflammatory and analgesic effects.
2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide has also been shown to inhibit the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. Inhibition of the NF-κB pathway by 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide may contribute to its antitumor effects.
Biochemical and Physiological Effects:
2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide has been shown to have a wide range of biochemical and physiological effects. In animal models, the compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth. In addition, 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide has been shown to have antioxidant effects, which may contribute to its protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide for lab experiments is its wide range of biological activities. The compound has been shown to possess anti-inflammatory, analgesic, antitumor, and antioxidant effects, making it a versatile tool for studying various biological processes.
However, one of the limitations of 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, further studies are needed to fully understand the mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide and its potential side effects.

Future Directions

There are several future directions for research on 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide. One area of interest is the development of more efficient synthesis methods for the compound, which may improve its availability and reduce production costs.
In addition, further studies are needed to fully understand the mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide and its potential therapeutic applications. For example, studies could investigate the effects of 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide on other signaling pathways and enzymes involved in inflammation and cancer.
Finally, studies could also investigate the potential use of 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its antitumor effects. Overall, 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide is a promising compound with a wide range of potential applications in biomedical research and drug development.

Scientific Research Applications

2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide has been the subject of extensive research due to its promising biological activities. Several studies have investigated the anti-inflammatory and analgesic effects of 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide in animal models of inflammation and pain. These studies have shown that 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide can significantly reduce inflammation and pain, suggesting that it may be a potential therapeutic agent for the treatment of inflammatory and painful conditions.
In addition, 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide has also been investigated for its antitumor effects. Studies have shown that 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may be a potential anticancer agent.

properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5OS/c1-11-5-4-6-16(12(11)2)24-18(21-22-23-24)26-13(3)17(25)20-15-9-7-14(19)8-10-15/h4-10,13H,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZDZOACHSMSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide

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